2-(m-Tolyl)piperidine hydrochloride
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Overview
Description
“2-(m-Tolyl)piperidine hydrochloride” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
Piperidine can be prepared either by nickel catalyzed hydrogenation of pyridine or by cobalt catalyzed hydrogenolysis of tetrahydrofurylamine . In recent scientific literature, intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been summarized . For example, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .
Scientific Research Applications
- Piperidines serve as crucial building blocks for drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers explore the synthesis of substituted piperidines using various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
- Piperidine derivatives have shown promise in cancer research. For instance, piperine , a natural alkaloid found in black pepper, reduces Bcl-2 levels and initiates caspase-dependent apoptosis in lung cancer cells. Additionally, it down-regulates CD31 expression and inhibits cell cycle progression .
Pharmaceuticals and Drug Design
Anti-Cancer Properties
Mechanism of Action
Safety and Hazards
Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(3-methylphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQFSELUEIYSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)piperidine hydrochloride |
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